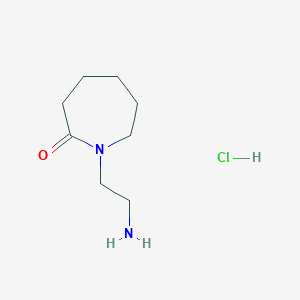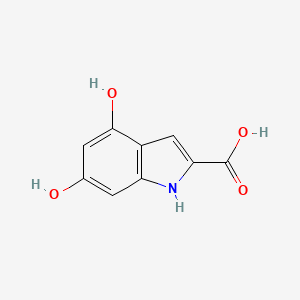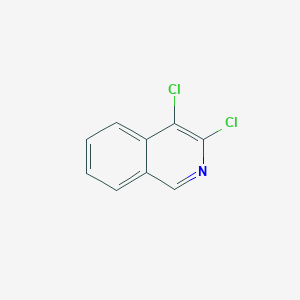![molecular formula C12H13N3 B11901850 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine CAS No. 389117-34-4](/img/structure/B11901850.png)
7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that features a fused ring system incorporating both pyridine and naphthyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminonicotinaldehyde with 2-methyl-1,2,3,4-tetrahydroquinoline under acidic conditions to form the desired product. The reaction typically requires heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine, which may exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3’,2’4,5]imidazo[1,2-a]pyrimidin-5-ium chloride: A microbial metabolite with similar structural features.
7-Methyl-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Another heterocyclic compound with related biological activities.
Uniqueness
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is unique due to its specific fused ring system and the presence of both pyridine and naphthyridine moieties. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
389117-34-4 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3 |
Clave InChI |
MPIDZUWKXHUXEW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=C3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)





